molecular formula C6H7NO3S B1386008 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-07-5

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386008
CAS No.: 1086380-07-5
M. Wt: 173.19 g/mol
InChI Key: PIAYLONXKHUMGZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, also known as 2-MTCA, is a versatile organic compound with a wide range of applications in various fields of science. It is a carboxylic acid derivative of the thiazole ring and is used in organic synthesis, medicinal chemistry, and biochemistry. 2-MTCA is a powerful reagent for the synthesis of various heterocyclic compounds and has been used in the synthesis of various drugs. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds such as thiazolidinones, thiophenes, and thiazolines. It has also been used in the synthesis of various drugs such as antifungal agents, anti-inflammatory agents, and anticancer agents. In addition, it has been used in the synthesis of various agrochemicals such as insecticides, herbicides, and fungicides.

Mechanism of Action

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a powerful reagent for the synthesis of various heterocyclic compounds. It acts as a catalyst in the reaction of 2-methoxy-1,3-thiazole-4-carboxylic anhydride with a suitable base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at a temperature of about 100°C. The resulting product is a white solid that can be purified by recrystallization.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anticancer activity. It has also been shown to have antimicrobial, antiviral, and antiparasitic activity. In addition, it has been found to have antifungal, anti-allergic, and anti-tumor activity.

Advantages and Limitations for Lab Experiments

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. In addition, it is highly soluble in water, which makes it easy to use in laboratory experiments. However, it is also highly reactive and can be difficult to handle. It can also be toxic if not handled properly.

Future Directions

There are several potential future directions for the use of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. One potential direction is in the development of new drugs and agrochemicals. Another potential direction is the use of this compound as a reagent in the synthesis of other heterocyclic compounds. In addition, it could be used in the synthesis of polymers, surfactants, and other materials. Finally, it could be used in the development of new catalysts for organic synthesis.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-2-5-7-4(3-11-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAYLONXKHUMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651753
Record name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-07-5
Record name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (0.151 g, 3.77 mmol) was added to a solution of 2-(hydroxymethyl)thiazole-4-carboxylic acid (0.2 g, 1.26 mmol) in DMF (2 mL) and stirred for 20 min. Methyl iodide (0.236 mL, 3.77 mmol) was added and the reaction stirred for a further 2 h. Water (2 mL) was added, followed by NaOH (0.251 g, 6.28 mmol) and stirred for 20 h. The reaction mixture was heated at 60° C. for 5 h then cooled to RT, acidified with 2M HCl and purified by reverse phase HPLC with MeCN/aqTFA as eluent to afford the sub-title compound as a white solid. Yield: 31 mg
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.236 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.251 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
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2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

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